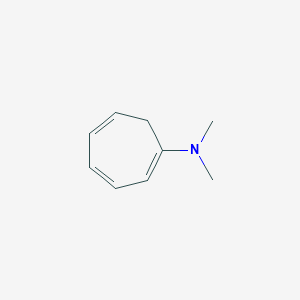
1,3,5-Cycloheptatrien-1-amine,N,N-dimethyl-,(1Z,3Z,5Z)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Cycloheptatrien-1-amine,N,N-dimethyl-,(1Z,3Z,5Z)-(9CI) is a chemical compound with a unique structure characterized by a seven-membered ring with alternating double bonds and an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Cycloheptatrien-1-amine,N,N-dimethyl-,(1Z,3Z,5Z)-(9CI) typically involves the cyclization of appropriate precursors under specific conditions. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production methods for this compound are not widely documented in public literature. it is likely that large-scale synthesis would involve optimized reaction conditions to ensure cost-effectiveness and high yield.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Cycloheptatrien-1-amine,N,N-dimethyl-,(1Z,3Z,5Z)-(9CI) can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an amine or alcohol.
Wissenschaftliche Forschungsanwendungen
1,3,5-Cycloheptatrien-1-amine,N,N-dimethyl-,(1Z,3Z,5Z)-(9CI) has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 1,3,5-Cycloheptatrien-1-amine,N,N-dimethyl-,(1Z,3Z,5Z)-(9CI) involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed mechanisms are often studied in specific research contexts.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Cycloheptatrien-1-amine: Lacks the N,N-dimethyl groups.
1,3,5-Cycloheptatrien-1-amine,N,N-diethyl-: Similar structure but with ethyl groups instead of methyl groups.
Uniqueness
1,3,5-Cycloheptatrien-1-amine,N,N-dimethyl-,(1Z,3Z,5Z)-(9CI) is unique due to its specific structural features, which can influence its reactivity and applications. The presence of N,N-dimethyl groups can affect its chemical properties and interactions with other molecules.
Eigenschaften
Molekularformel |
C9H13N |
|---|---|
Molekulargewicht |
135.21 g/mol |
IUPAC-Name |
N,N-dimethylcyclohepta-1,3,5-trien-1-amine |
InChI |
InChI=1S/C9H13N/c1-10(2)9-7-5-3-4-6-8-9/h3-7H,8H2,1-2H3 |
InChI-Schlüssel |
NUISSZCPXFHOSR-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=CC=CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


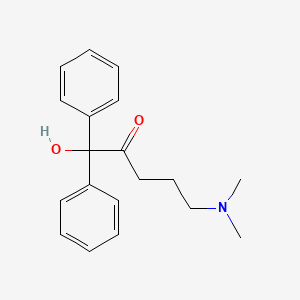
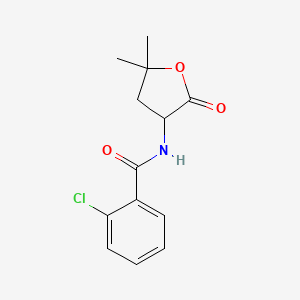
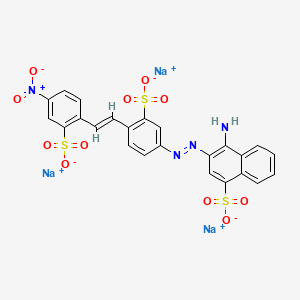
![2-[[4-Butyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B13798126.png)
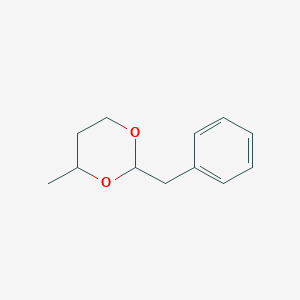
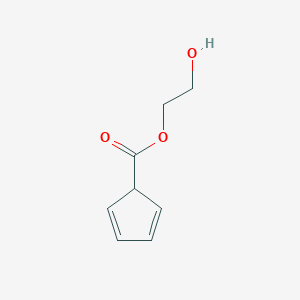
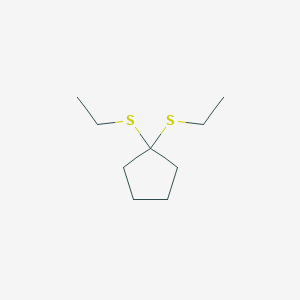
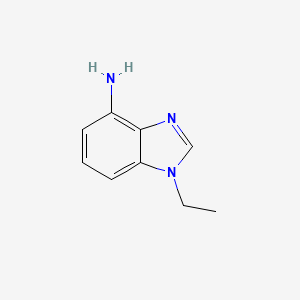
![3-chloro-N-[(2-chlorophenyl)methyl]-6-fluoro-N-[(7-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B13798151.png)
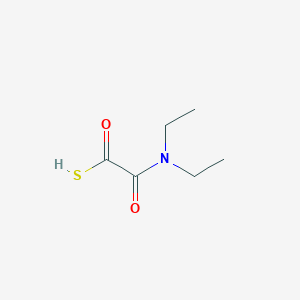
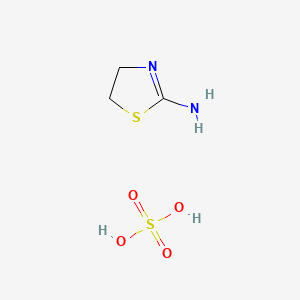
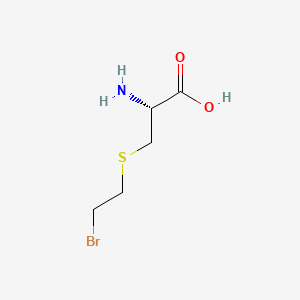
![5-Bromo-2-[(2-bromo-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13798177.png)
![2-Methoxy-6-[2-(4-methoxyphenyl)ethyl]benzoic acid methyl ester](/img/structure/B13798180.png)
